Fmoc-Lys(N)-OH
Description
Contextualization of Lysine (B10760008) in Peptide Chemistry
Lysine, symbolized as Lys or K, is an α-amino acid that is fundamental to the structure and function of proteins. wikipedia.org First isolated in 1889 by German chemist Ferdinand Heinrich Edmund Drechsel from casein, it is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. vedantu.com Its structure features an α-amino group, an α-carboxylic acid group, and a side chain ending with an ε-amino group ((CH2)4NH2). This side chain makes lysine a basic, positively charged amino acid at physiological pH.
The unique properties of lysine's side chain contribute significantly to protein structure and function. Considered somewhat amphipathic, its long carbon chain is hydrophobic while the terminal amino group is hydrophilic. wikipedia.orgrusselllab.org This allows lysine to be found both buried within protein structures and on the exterior, where it can interact with the aqueous environment. wikipedia.org The ε-amino group is highly reactive and plays a crucial role in forming hydrogen bonds, salt bridges, and covalent interactions, all of which contribute to protein stability. wikipedia.orgvedantu.comrusselllab.org
Lysine is also central to various biological processes. It is vital for protein synthesis, the crosslinking of collagen polypeptides, and the absorption of essential mineral nutrients. wikipedia.org Furthermore, lysine is a precursor for carnitine, which is key in fatty acid metabolism. wikipedia.orgvedantu.com Post-translational modifications of lysine residues, such as acetylation, methylation, and ubiquitination, are critical for epigenetic regulation by altering histone structures and influencing gene expression. wikipedia.orgkhanacademy.org
Table 1: Physicochemical Properties of L-Lysine
| Property | Value |
| Empirical Formula | C6H14N2O2 acs.org |
| Molar Mass | 146.19 g/mol acs.org |
| Appearance | White crystals or powder acs.org |
| Melting Point | 224.5 °C (decomposes) acs.org |
| Water Solubility | Very freely soluble nih.gov |
| pKa (ε-amino group) | ~10.5 nih.gov |
Evolution and Significance of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield in the early 1960s, revolutionized the way peptides are synthesized. biotage.compeptidemachines.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govbachem.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. bachem.com Merrifield's initial strategy utilized the acid-labile tert-butyloxycarbonyl (Boc) group to protect the α-amino group of the amino acids. biotage.comnih.gov
In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group was introduced by Louis A. Carpino and Grace Y. Han. nih.gov This was later adapted for solid-phase synthesis and offered a milder alternative to the Boc method. biotage.comnih.gov The Fmoc group is stable in acidic conditions but can be removed by a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). altabioscience.comamericanpeptidesociety.org This orthogonality is a key advantage of the Fmoc strategy. altabioscience.com The side-chain protecting groups are typically acid-labile and are removed at the final step of the synthesis using a strong acid like trifluoroacetic acid (TFA), a much milder alternative to the harsh hydrogen fluoride (B91410) (HF) required in Boc-SPPS. altabioscience.comnih.gov
The Fmoc/tBu (tert-butyl) strategy has become the method of choice for peptide synthesis for several reasons: altabioscience.comnih.gov
Milder Conditions: The base-lability of the Fmoc group and the use of TFA for final cleavage are less harsh on the peptide chain, making it suitable for the synthesis of sensitive and modified peptides, such as those with phosphorylation or glycosylation. altabioscience.comnih.gov
Orthogonality: The use of base-labile α-amino protecting groups and acid-labile side-chain protecting groups prevents the premature removal of side-chain protection during the synthesis cycles. altabioscience.com
Automation and Monitoring: The Fmoc group has a strong UV absorbance, which allows for easy and automated monitoring of the completion of coupling and deprotection steps. altabioscience.comnih.gov
Cost-Effectiveness: The widespread adoption of Fmoc chemistry has led to the large-scale, cost-effective production of high-purity Fmoc-amino acids. altabioscience.comnih.gov
Table 2: Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) americanpeptidesociety.org | tert-butyloxycarbonyl (Boc) americanpeptidesociety.org |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) altabioscience.comamericanpeptidesociety.org | Acid-labile (e.g., trifluoroacetic acid, TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) nih.gov | Acid-labile (e.g., Bzl), requires stronger acid for cleavage altabioscience.com |
| Final Cleavage | Milder acid (e.g., TFA) altabioscience.com | Harsher acid (e.g., HF) nih.gov |
| Key Advantage | Mild conditions, suitable for modified peptides and automation americanpeptidesociety.orgnih.gov | Useful for sequences prone to racemization under basic conditions americanpeptidesociety.org |
Role of N-ε Lysine Functionalization in Peptide Engineering
The ε-amino group of lysine's side chain is a prime target for chemical modification due to its high nucleophilicity and accessibility on the surface of proteins. nih.gov This process, known as N-ε lysine functionalization, is a powerful tool in peptide engineering, allowing for the creation of peptides with novel properties and applications. nih.gov
One of the primary challenges in lysine modification is achieving site-selectivity. nih.gov Since proteins often contain multiple lysine residues, non-specific modification can lead to a heterogeneous mixture of products. nih.govgoogle.com To address this, various strategies have been developed to target specific lysine residues, often by exploiting the local microenvironment which can alter a residue's reactivity. nih.gov
The introduction of a protecting group on the ε-amino group of lysine, such as the Boc group in Fmoc-Lys(Boc)-OH, is essential during SPPS to prevent the side chain from participating in peptide bond formation. openaccesspub.org This allows for the controlled assembly of the peptide chain. Furthermore, by using orthogonal protecting groups, the ε-amino group can be selectively deprotected while the peptide is still on the solid support, enabling on-resin modification. For example, Fmoc-Lys(Dde)-OH utilizes the Dde protecting group, which can be removed with hydrazine (B178648) without affecting the acid-labile side-chain protecting groups of other amino acids. sigmaaldrich.com This allows for the site-specific attachment of various molecules, including:
Fluorophores and Biotin (B1667282): For labeling and tracking peptides in biological systems. iris-biotech.de
Drug Molecules: To create peptide-drug conjugates for targeted therapy. nih.gov
Polyethylene (B3416737) Glycol (PEG) chains: To improve the stability and pharmacokinetic properties of therapeutic peptides. researchgate.net
Chelating Agents: For the development of radioimmunoconjugates for imaging and therapy. nih.govnih.gov
This ability to precisely modify lysine residues has been instrumental in advancing various fields, from the development of antibody-drug conjugates (ADCs) to the creation of novel biomaterials. nih.govmtoz-biolabs.com The versatility of lysine functionalization continues to drive innovation in chemical biology and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFTUILPGJJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Lys X Oh Derivatives
General Principles of Fmoc-Solid Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy being the most widely adopted approach. altabioscience.comoup.comamericanpeptidesociety.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. oup.comcreative-peptides.com This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration after each reaction step, which contributes to higher yields and cleaner synthesis. luxembourg-bio.com
The core principle of Fmoc-SPPS lies in the use of orthogonal protecting groups. peptide.comiris-biotech.de The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups. altabioscience.compeptide.com This orthogonality is crucial as it allows for the selective removal of the N-terminal Fmoc group at each step of the synthesis without affecting the side-chain protecting groups. peptide.comnih.gov
The synthesis cycle begins with the deprotection of the N-terminal Fmoc group of the resin-bound amino acid or peptide. This is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgcreative-peptides.comwpmucdn.com The mechanism of Fmoc removal involves the abstraction of a proton from the fluorenyl ring system by the base, leading to a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. peptide.comacs.org The excess piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct, preventing its unwanted reaction with the newly liberated amine. peptide.com The progress of this deprotection step can be conveniently monitored by UV spectroscopy due to the strong absorbance of the fluorene (B118485) moiety. nih.gov
Following the deprotection and subsequent washing steps, the next Fmoc-protected amino acid is introduced. Its carboxylic acid group must first be activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. oup.comluxembourg-bio.com This activation is commonly achieved using coupling reagents. After the coupling reaction is complete, the resin is washed again to remove any unreacted amino acid and coupling reagents, and the cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. creative-peptides.comwpmucdn.com
Once the entire peptide chain has been synthesized, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all the acid-labile side-chain protecting groups. wpmucdn.com This is typically accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to capture the reactive carbocations generated during the cleavage of the protecting groups. altabioscience.commerckmillipore.comthermofisher.com The choice of scavengers depends on the specific amino acids present in the peptide sequence. merckmillipore.com This final cleavage step releases the desired peptide into solution, which can then be purified by methods such as high-performance liquid chromatography (HPLC).
The Fmoc-SPPS methodology offers several advantages over the older Boc (tert-butyloxycarbonyl) strategy, including the use of milder deprotection conditions for the N-terminal group, which makes it compatible with a wider range of sensitive and modified peptides, such as those containing phosphorylation or glycosylation. altabioscience.comamericanpeptidesociety.orgnih.gov The availability of a wide variety of commercially available Fmoc-amino acids and the amenability of the process to automation have further solidified its position as the preferred method for peptide synthesis in both academic and industrial settings. altabioscience.com
Table 1: Key Steps in a Typical Fmoc-SPPS Cycle
| Step | Reagents and Conditions | Purpose |
| Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc group to expose the free amine. |
| Washing | DMF and/or other solvents | Removal of excess piperidine and the dibenzofulvene-piperidine adduct. |
| Coupling | Fmoc-amino acid, coupling reagents (e.g., HCTU), and a base (e.g., collidine) in DMF | Formation of a new peptide bond between the activated amino acid and the N-terminal amine of the growing peptide chain. |
| Washing | DMF and/or other solvents | Removal of excess reagents and byproducts from the coupling reaction. |
This table outlines the fundamental, repeated steps in the elongation of a peptide chain using Fmoc-Solid Phase Peptide Synthesis.
Strategies for N-ε Protecting Group Installation
The ε-amino group of lysine (B10760008) is a highly reactive nucleophile that necessitates protection during Fmoc-SPPS to prevent unwanted side reactions, such as branching of the peptide chain. The choice of the N-ε protecting group is critical and must be orthogonal to the base-labile N-α-Fmoc group. This means the side-chain protecting group must remain stable during the repeated piperidine treatments for Fmoc removal but be readily cleavable during the final acidolytic cleavage from the resin.
Carbamate-Based Protection (e.g., Boc, Alloc)
Carbamate-based protecting groups are widely used for the N-ε protection of lysine in Fmoc-SPPS. The most common of these is the tert-butyloxycarbonyl (Boc) group. researchgate.net The Fmoc-Lys(Boc)-OH derivative is a standard building block in peptide synthesis. The Boc group is stable to the basic conditions used for Fmoc deprotection but is efficiently removed by the strong acid, typically trifluoroacetic acid (TFA), used for the final cleavage of the peptide from the resin. luxembourg-bio.com
Another important carbamate-based protecting group is the allyloxycarbonyl (Alloc) group. The Alloc group offers an additional layer of orthogonality as it is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. uci.edu Its removal is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. This unique cleavage condition allows for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support, enabling site-specific modifications such as the introduction of labels, branching, or cyclization.
Orthogonal Base-Labile/Hydrazine-Labile Protection (e.g., Dde, ivDde, Tfa, Ns)
In some synthetic schemes, it is advantageous to have a lysine side-chain protecting group that can be removed under conditions orthogonal to both acid and palladium catalysis. For this purpose, several protecting groups that are labile to bases or hydrazine (B178648) have been developed.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more labile analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, are removed by treatment with a solution of hydrazine (typically 2-10%) in DMF. uci.edu This allows for the selective unmasking of the lysine side chain on the resin, enabling subsequent modifications.
The trifluoroacetyl (Tfa) group is another base-labile protecting group. It can be removed with aqueous piperidine or other mild bases. Its stability is pH-dependent, and it offers an alternative orthogonal strategy for lysine protection.
The 2-nitrobenzenesulfonyl (Ns) group is also used for side-chain protection. It can be cleaved under mild conditions using a thiol, such as 2-mercaptoethanol, in the presence of a base. This provides another level of orthogonality for complex peptide synthesis.
Azide-Functionalization (N₃)
The introduction of an azide (B81097) group onto the lysine side chain provides a versatile chemical handle for bioorthogonal chemistry. Fmoc-Lys(N₃)-OH is a key building block for this purpose. The azide group is stable to the standard conditions of Fmoc-SPPS, including piperidine deprotection and TFA cleavage. Once the peptide is synthesized and purified, the azide group can be selectively modified through reactions like the Staudinger ligation with phosphines or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This allows for the site-specific attachment of various moieties, such as fluorescent dyes, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains, to the peptide.
Site-Specific Alkylation and Methylation
Direct alkylation or methylation of the lysine side chain can be important for mimicking post-translational modifications or for modulating the biological activity of peptides. Fmoc-protected methylated lysine derivatives, such as Fmoc-Lys(Me)-OH, Fmoc-Lys(Me)₂-OH, and Fmoc-Lys(Me)₃-OH, are commercially available and can be incorporated directly into the peptide sequence using standard Fmoc-SPPS protocols. These derivatives already contain the desired modification, bypassing the need for on-resin alkylation steps. The protecting group for the α-amino group is the standard Fmoc group, and the ε-amino group is permanently methylated. These building blocks are crucial for studying the role of lysine methylation in biological processes, particularly in the context of histone proteins and epigenetics.
Table 2: Comparison of N-ε Protecting Groups for Lysine in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality | Primary Use |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Orthogonal to Fmoc (base-labile) | Standard side-chain protection |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst + scavenger | Orthogonal to Fmoc (base-labile) and Boc (acid-labile) | On-resin side-chain modification, cyclization |
| Methyltrityl | Mtt | Dilute acid (e.g., 1-5% TFA in DCM) | Orthogonal to Fmoc (base-labile) and standard acid-labile groups | On-resin side-chain modification under mild acid |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (e.g., 2% in DMF) | Orthogonal to Fmoc (base-labile) and acid-labile groups | On-resin side-chain modification, branching |
| Azide | N₃ | Stable during SPPS; reacted post-synthesis | Orthogonal to all SPPS conditions | Bioorthogonal ligation, "click chemistry" |
This table provides a summary of common protecting groups for the lysine side chain, highlighting their removal conditions and primary applications in peptide synthesis.
Optimization of Coupling and Deprotection Protocols in Fmoc-SPPS with Lysine Derivatives
The efficiency of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is highly dependent on the optimization of coupling and deprotection cycles. iris-biotech.de For lysine-containing peptides, the choice of the side-chain protecting group (represented by 'X' in Fmoc-Lys(X)-OH) is a critical factor that dictates the synthetic strategy, particularly when selective on-resin modification is required. peptide.comiris-biotech.de
Deprotection Protocols: The standard protocol for Nα-Fmoc group removal involves treatment with a solution of piperidine in N,N-dimethylformamide (DMF), typically at a concentration of 20%. iris-biotech.dealtabioscience.com The reaction proceeds via a β-elimination mechanism, releasing the dibenzofulvene-piperidine adduct, which can be monitored spectrophotometrically to quantify the efficiency of the deprotection step. iris-biotech.de For sequences prone to aggregation, extending the deprotection time or adding a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve yields. iris-biotech.de
Coupling Protocols: Following Fmoc deprotection, the incoming Fmoc-Lys(X)-OH derivative is coupled to the free N-terminal amine of the growing peptide chain. The most common method involves pre-activation of the amino acid's carboxylic acid group. This is typically achieved using carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization and improve efficiency. peptide.com Uronium/aminium-based coupling reagents like HBTU, HATU, and HCTU are also widely used for their high efficiency and rapid reaction times. peptide.com
Optimization of coupling involves ensuring the reaction goes to completion, which can be monitored using qualitative tests like the Kaiser test. luxembourg-bio.com For difficult couplings, which can be caused by steric hindrance or peptide aggregation, strategies include increasing the reaction temperature (e.g., microwave-assisted synthesis), extending the coupling time, or using more potent coupling reagents like HATU. peptidetherapeutics.org
The following table summarizes various side-chain protecting groups for lysine used in Fmoc-SPPS and their corresponding deprotection reagents, highlighting the principle of orthogonality. peptide.comiris-biotech.deiris-biotech.desigmaaldrich.com
| Protecting Group (X) | Deprotection Reagent | Stability / Orthogonality |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | Strong acids (e.g., TFA) | Stable to piperidine; cleaved during final peptide-resin cleavage. nbinno.com |
| Mtt (4-Methyltrityl) | 1-2% TFA in DCM, HFIP | Stable to piperidine and hydrazine; allows for selective on-resin deprotection. iris-biotech.deresearchgate.net |
| Mmt (4-Methoxytrityl) | 1% TFA in DCM | Similar to Mtt, offers selective on-resin deprotection under mild acid conditions. iris-biotech.deresearchgate.net |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Stable to TFA and piperidine; orthogonal to Boc and trityl groups. peptide.comiris-biotech.de |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-10% Hydrazine in DMF | More stable to piperidine than Dde, reducing migration side reactions. iris-biotech.desigmaaldrich.com |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | Stable to TFA, piperidine, and hydrazine; provides another layer of orthogonality. peptide.com |
Minimization of Side Reactions in Lysine-Containing Peptide Synthesis
The synthesis of peptides containing lysine residues is susceptible to specific side reactions that can compromise the purity and yield of the final product. Careful selection of protecting groups and optimization of reaction conditions are crucial for their minimization.
Intramolecular Fmoc Deprotection: A significant side reaction can occur when the ε-amino group of a lysine side chain is deprotected on-resin. This free primary amine, being sufficiently basic, can attack the Nα-Fmoc group of the N-terminal residue, leading to its premature removal. researchgate.net This undesired deprotection exposes the α-amino group, which can lead to the insertion of an extra amino acid in subsequent coupling steps or other modifications. researchgate.net This side reaction is not observed with less basic side chains like that of ornithine. researchgate.net To prevent this, protocols should minimize the time the peptide-resin is exposed to non-acidic conditions after side-chain deprotection. researchgate.net A tandem deprotection-coupling reaction or a specific coupling/neutralization protocol can be employed to mitigate this issue. researchgate.net
Protecting Group Migration (Scrambling): Protecting groups that are labile under certain conditions can migrate from one lysine residue to another. The Dde group, while useful for its orthogonal removal with hydrazine, has been shown to be somewhat unstable during repeated Fmoc deprotection steps with piperidine. iris-biotech.de This can lead to Dde group "scrambling," where it migrates from its intended lysine side chain to a free ε-amino group of another lysine residue in the sequence. iris-biotech.de To circumvent this, the more sterically hindered and piperidine-stable ivDde protecting group was developed. iris-biotech.de Comparative studies have shown that while Dde exhibits strong scrambling behavior, ivDde does not, making it a more robust choice for the synthesis of long or complex lysine-containing peptides. iris-biotech.de
General SPPS Side Reactions: Lysine-containing peptides are also subject to common side reactions inherent to Fmoc-SPPS:
Aspartimide Formation: This is a major side reaction in Fmoc chemistry, particularly in sequences containing Asp-Gly or Asp-Ser motifs, and is catalyzed by the basic conditions of Fmoc deprotection. iris-biotech.depeptide.comnih.gov The peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a five-membered succinimide (B58015) ring. This can lead to epimerization and the formation of β-aspartyl peptides upon ring-opening. nih.gov Using bulky protecting groups on the aspartate side chain or incorporating pseudoprolines can reduce this side reaction. iris-biotech.depeptide.com
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide to form an irreversible guanidinium (B1211019) cap, terminating the peptide chain. peptide.com This is avoided by pre-activating the carboxylic acid of the incoming amino acid before adding it to the peptide-resin. peptide.com
The following table summarizes key side reactions relevant to lysine-containing peptide synthesis and strategies for their minimization.
| Side Reaction | Description | Minimization Strategy |
|---|---|---|
| Intramolecular Fmoc Deprotection | The free ε-amino group of a lysine removes the Nα-Fmoc group of the N-terminal residue. researchgate.net | Minimize exposure to basic conditions after Lys side-chain deprotection; use tandem deprotection-coupling protocols. researchgate.net |
| Dde Group Scrambling | Migration of the Dde protecting group from one lysine side chain to another during Fmoc deprotection steps. iris-biotech.de | Use the more sterically hindered and piperidine-stable ivDde protecting group instead of Dde. iris-biotech.de |
| Aspartimide Formation | Base-catalyzed cyclization of aspartate residues, leading to epimerization and side products. peptide.comnih.gov | Use bulky side-chain protecting groups for Asp; incorporate pseudoproline dipeptides; add HOBt to the deprotection solution. iris-biotech.depeptide.com |
| Guanidinylation | Irreversible capping of the N-terminus by uronium/aminium coupling reagents. peptide.com | Pre-activate the Fmoc-amino acid with the coupling reagent before addition to the resin. peptide.com |
Advanced Orthogonal Protection Strategies Utilizing Fmoc Lys X Oh Derivatives
Theoretical Framework of Orthogonality in Protecting Group Chemistry
In the realm of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed by distinct chemical mechanisms. iris-biotech.defiveable.mewikipedia.org This concept is crucial for synthesizing complex peptides with features like branching, cyclization, or site-specific labeling. fiveable.menih.gov The most common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.debiosynth.com The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is labile to bases, typically piperidine (B6355638), while the tert-butyl (tBu) based side-chain protecting groups are removed by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.debiosynth.com
A protection scheme can be described using the following classifications:
Temporary Protecting Groups: These are removed at each step of peptide chain elongation. The Nα-Fmoc group is a prime example. iris-biotech.de
Permanent Protecting Groups: These remain stable throughout the synthesis and are typically removed during the final cleavage of the peptide from the resin. tBu and other acid-labile side-chain protections fall into this category. iris-biotech.de
Semi-permanent Protecting Groups: These groups are stable during chain elongation but can be selectively removed while the peptide is still attached to the solid support and in the presence of permanent protecting groups. iris-biotech.de This allows for on-resin modification of the peptide. Fmoc-Lys(X)-OH derivatives, where X is a group like Dde, ivDde, Mtt, or Mmt, are key players in this strategy. iris-biotech.deiris-biotech.de
The principle of orthogonality allows chemists to "address" specific functional groups within a growing peptide chain for modification. masterorganicchemistry.com For instance, the ε-amino group of a lysine (B10760008) residue can be selectively deprotected and modified with a fluorophore, biotin (B1667282), or another peptide chain, while the rest of the peptide remains fully protected. iris-biotech.de This level of control is indispensable for creating sophisticated peptide architectures. fiveable.mejocpr.com
Multi-Functional Peptide Synthesis through Orthogonal Strategies
The power of orthogonal protecting groups is most evident in the synthesis of multi-functional peptides, where different parts of the molecule are designed for distinct purposes. sigmaaldrich.commerel.si By combining the strategies described above, chemists can create complex architectures such as branched peptides, cyclic peptides, and peptide conjugates. sigmaaldrich.comnih.gov
Branched Peptides (Multiple Antigenic Peptides - MAPs): Symmetrically branched peptides can be constructed using Fmoc-Lys(Fmoc)-OH as the branching core. merel.si For unsymmetrical branches, Fmoc-Lys(X)-OH derivatives (where X is Dde, ivDde, or Mtt) are indispensable. merel.si A linear peptide can be synthesized on the main chain, followed by selective deprotection of the lysine side chain and synthesis of a second, different peptide sequence, creating a branched construct. merel.si This is a common strategy for creating vaccine candidates and drug delivery systems. merel.si
Cyclic Peptides: Orthogonal protection is essential for on-resin cyclization. A linear peptide can be assembled on the resin, after which two side chains are selectively deprotected to form a lactam bridge. For example, the side chain of an aspartic acid residue (protected with an allyl group) and a lysine residue (protected with an Alloc group) can be deprotected and cyclized on-resin. A combination of Fmoc-Lys(Mtt)-OH and an Asp residue protected with an O-2-phenylisopropyl (O-2-PhiPr) group provides an excellent strategy for side-chain-to-side-chain cyclization. sigmaaldrich.comnih.gov
Site-Specific Labeling and Conjugation: Peptides are often functionalized with reporter molecules (like fluorophores) or other bioactive moieties. sigmaaldrich.com By incorporating an Fmoc-Lys(X)-OH residue at a specific site, the ε-amino group can be unmasked on-resin for conjugation, ensuring the label is attached only at the desired position. sigmaaldrich.comuochb.cz This precise control is critical for developing diagnostic tools and targeted therapeutics. nih.govnih.gov
The combination of base-labile (Fmoc), acid-labile (tBu, Trt, Mtt, Mmt), and hydrazine-labile (Dde, ivDde) protecting groups, along with other specialized protections (e.g., Alloc, Azido), provides a rich chemical toolbox. sigmaaldrich.comsigmaaldrich.com This multi-level orthogonality, centered around versatile building blocks like Fmoc-Lys(X)-OH, enables the rational design and synthesis of peptides with unprecedented complexity and functionality. biosynth.commerel.si
Applications of Fmoc Lys X Oh Derivatives in Peptide and Protein Engineering
Construction of Complex Peptide Architectures
The ability to selectively deprotect the ε-amino group of lysine (B10760008) during solid-phase peptide synthesis (SPPS) is fundamental to creating non-linear peptide structures. By employing Fmoc-lysine derivatives with side chains protected by groups labile to conditions orthogonal to the standard Fmoc deprotection, chemists can introduce branching, cyclization, and dendritic structures with high precision.
Branched peptides, which display multiple peptide chains attached to a central core, are of significant interest for their enhanced biological activities, including antimicrobial and enzyme-inhibitory properties. The synthesis of unsymmetrically branched peptides is efficiently achieved using Fmoc-Lys(ivDde)-OH. merel.sicem.com The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is stable to the piperidine (B6355638) treatment used for Nα-Fmoc removal but can be selectively cleaved with a dilute solution of hydrazine (B178648). merel.sicem.comiris-biotech.de This orthogonality allows for the initial synthesis of a linear peptide chain, followed by the selective deprotection of the lysine side chain and the subsequent synthesis of a second, different peptide chain from that branching point. merel.sicem.com
Microwave-enhanced SPPS has been shown to significantly accelerate the synthesis of sterically hindered branched peptides, overcoming poor coupling efficiencies often encountered in conventional synthesis. merel.si This methodology has been successfully applied to the rapid and high-purity synthesis of various biologically active branched peptides. merel.si
| Branched Peptide Example | Fmoc-Lys Derivative Used | Synthesis Method | Purity | Synthesis Time |
| Lactoferricin-Lactoferrampin Chimera | Fmoc-Lys(ivDde)-OH | Microwave-enhanced SPPS | 77% | < 5 hours |
| Ub(47-76)-H2B(118-126) | Fmoc-Lys(ivDde)-OH | Microwave-enhanced SPPS | 75% | < 5 hours |
| Tetra-branched Antifreeze Peptide Analog | Fmoc-Lys(ivDde)-OH | Microwave-enhanced SPPS | 71% | < 5 hours |
This table presents examples of unsymmetrically branched peptides synthesized using Fmoc-Lys(ivDde)-OH and microwave-enhanced solid-phase peptide synthesis (SPPS), highlighting the efficiency and purity achieved. merel.si
Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Head-to-tail cyclization is a common strategy, but side-chain to side-chain cyclization, often involving the formation of a lactam bridge, offers a way to introduce conformational constraints. Fmoc-Lys(Mtt)-OH is a key building block for this purpose. semanticscholar.orgnih.govnbinno.com The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed with a mild solution of trifluoroacetic acid (TFA) in dichloromethane, leaving other acid-labile protecting groups like Boc and the peptide-resin linkage intact. semanticscholar.orgnih.gov
The synthesis strategy involves incorporating Fmoc-Lys(Mtt)-OH and another amino acid with an orthogonally protected side chain (e.g., Fmoc-Asp(OtBu)-OH) into the peptide sequence. After assembling the linear peptide, the Mtt and OtBu groups are selectively removed, and the free ε-amino group of lysine and the γ-carboxyl group of aspartic acid are coupled on-resin to form a lactam bridge. This approach was successfully used in the synthesis of a cyclic cholecystokinin (B1591339) analog. nih.gov
| Orthogonal Protecting Group | Cleavage Condition | Application |
| Mtt (4-methyltrityl) | 1% TFA in DCM | Side-chain to side-chain cyclization |
| ivDde | 2-5% Hydrazine in DMF | Branched peptide synthesis, selective labeling |
| Aloc (Allyloxycarbonyl) | Pd(0) catalyst | Orthogonal protection for cyclization and modification |
This table outlines common orthogonally protected Fmoc-Lys derivatives used in the synthesis of complex peptide architectures and their respective deprotection conditions. merel.sisemanticscholar.orgpeptide.com
Multiple Antigenic Peptides (MAPs) are dendrimeric structures that present multiple copies of a peptide antigen on a lysine core. This multivalency can significantly enhance the immunogenicity of the peptide, making MAPs valuable tools for vaccine development and antibody production. The synthesis of the MAP core relies on the branching properties of lysine, utilizing Fmoc-Lys(Fmoc)-OH as the key building block. rsc.orgnih.govresearchgate.net
The synthesis is typically performed on a solid support, starting with a single amino acid. Successive additions of Fmoc-Lys(Fmoc)-OH, followed by the removal of both Fmoc groups, doubles the number of available amino groups for peptide chain elongation in each generation. This divergent approach allows for the construction of 4-branch or 8-branch MAP cores. Once the desired level of branching is achieved, the target peptide antigen is synthesized on each of the free amino termini. rsc.orgnih.gov
Similarly, well-defined lysine dendrimers with various functionalities can be synthesized using a combination of orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH. nih.govacs.org This allows for precise control over the dendrimer's architecture and the placement of different functional groups at specific layers of the dendritic structure. nih.govacs.org
| Generation | Number of Branches | Lysine Building Block |
| G1 | 2 | Fmoc-Lys(Fmoc)-OH |
| G2 | 4 | Fmoc-Lys(Fmoc)-OH |
| G3 | 8 | Fmoc-Lys(Fmoc)-OH |
This table illustrates the divergent synthesis of a Multiple Antigenic Peptide (MAP) core using Fmoc-Lys(Fmoc)-OH, showing the exponential increase in the number of branches with each generation.
Synthesis of Peptides with Post-Translational Modifications
Post-translational modifications (PTMs) of proteins play a crucial role in regulating a vast array of cellular processes. The chemical synthesis of peptides bearing specific PTMs is essential for studying their effects on protein structure and function. Fmoc-Lys(X)-OH derivatives are indispensable tools for the site-specific incorporation of various lysine modifications.
The methylation of lysine residues on histone tails is a key epigenetic modification that influences chromatin structure and gene expression. peptide.comnih.gov To investigate the biological consequences of histone methylation, researchers require synthetic histone tail peptides containing mono-, di-, or trimethylated lysine at specific positions. peptide.com This is achieved by incorporating specially designed Fmoc-Lys derivatives into the peptide sequence during SPPS. peptide.compeptide.comchemicalbook.com
Monomethylated lysine is introduced using Nα-Fmoc-Nε-Boc-Nε-methyl-L-lysine (Fmoc-Lys(Me,Boc)-OH). peptide.comchemicalbook.compeptide.com The Boc group provides temporary protection to the monomethylated ε-amino group, which is then removed during the final TFA cleavage step. peptide.compeptide.com
Dimethylated lysine is incorporated using Nα-Fmoc-Nε,Nε-dimethyl-L-lysine (Fmoc-Lys(Me2)-OH). peptide.comnih.gov
Trimethylated lysine is introduced using Nα-Fmoc-Nε,Nε,Nε-trimethyl-L-lysine (Fmoc-Lys(Me3)-OH). peptide.com
The use of these building blocks allows for the synthesis of homogeneously modified histone peptides, which are critical reagents for biochemical and structural studies of the enzymes that "write," "read," and "erase" these epigenetic marks. nih.govchemicalbook.com
Beyond methylation, the lysine side chain is a target for a wide range of other biologically significant modifications. The versatility of Fmoc chemistry allows for the incorporation of various mimics of these modifications.
Bioorthogonal Modifications: Fmoc-Lys(N3)-OH, which contains an azide (B81097) group on the lysine side chain, is a valuable tool for bioorthogonal chemistry. chempep.com The azide group is stable throughout SPPS and can be specifically reacted with an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry". chempep.com This enables the site-specific labeling of peptides with fluorescent probes, imaging agents, or other functional moieties. chempep.com
Glycation: Non-enzymatic glycation, the reaction of sugars with amino groups on proteins, is implicated in aging and diabetic complications. To study the effects of glycation, peptides containing specific glycation products are required. The synthesis of peptides with a fructated lysine residue, a type of Amadori product, has been achieved using the building block Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH). nih.gov This allows for the site-specific incorporation of a glycated lysine into a peptide sequence, providing valuable tools for understanding the pathology of glycation. nih.gov
Enzymatic Oxidation: Lysine residues can be enzymatically oxidized by lysyl oxidase (LOX) family enzymes, converting the ε-amino group into an aldehyde. nih.gov This modification is involved in collagen and elastin (B1584352) cross-linking and has been implicated in regulating chromatin structure through the oxidation of histone tails. nih.gov While the direct incorporation of an aldehyde-containing lysine during SPPS is challenging, synthetic peptides containing stable mimics of this modification can be used to study its biological effects.
Bioconjugation and Chemoselective Ligation
Fmoc-L-lysine derivatives, where the ε-amino group is modified with a reactive moiety (X), are indispensable tools in peptide and protein engineering. These building blocks allow for the precise, site-specific incorporation of functionalities that enable a wide range of bioconjugation and chemoselective ligation strategies. The orthogonality of the ε-amino protecting group to the Nα-Fmoc group is crucial, permitting selective deprotection of the lysine side chain while the peptide remains on the solid support. This enables subsequent modification with various labels, tags, or other biomolecules. A particularly useful derivative for this purpose is Fmoc-Lys(ivDde)-OH, where the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group can be selectively removed under mild conditions using hydrazine, leaving other protecting groups intact. chempep.com This strategy facilitates the synthesis of complex biomolecules, including branched peptides and conjugates. chempep.com
Click Chemistry Applications (CuAAC, SPAAC)
Click chemistry has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. medchemexpress.cominterchim.fr Fmoc-Lys(X)-OH derivatives functionalized with azides or alkynes are central to this methodology.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting an azide with a terminal alkyne. issuu.comnih.govbiochempeg.com Fmoc-L-Lys(N₃)-OH is a key reagent, allowing the incorporation of an azide group into a peptide sequence. medchemexpress.com This azide can then be "clicked" with an alkyne-containing molecule, such as a drug, fluorophore, or another peptide. issuu.com The reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups. interchim.frnih.gov
To overcome the potential in vivo toxicity of the copper catalyst required for CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govbiochempeg.com SPAAC is a catalyst-free reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides. medchemexpress.comnih.gov Fmoc-L-Lys(N₃)-OH can be incorporated into peptides, which can then be conjugated to molecules functionalized with DBCO or BCN without the need for a catalyst. medchemexpress.comnih.gov This makes SPAAC particularly suitable for applications in living cells and organisms. issuu.comnih.gov
| Click Chemistry Reaction | Key Fmoc-Lys Derivative | Reactant Partner | Key Features |
| CuAAC | Fmoc-L-Lys(N₃)-OH | Terminal Alkyne | Copper(I)-catalyzed, high efficiency, forms 1,4-triazole. medchemexpress.comissuu.comnih.gov |
| SPAAC | Fmoc-L-Lys(N₃)-OH | Strained Alkyne (e.g., DBCO, BCN) | Catalyst-free, bioorthogonal, rapid kinetics. medchemexpress.comnih.govbiochempeg.com |
Fluorescent Labeling and Biotinylation
Site-specific labeling of peptides with fluorescent dyes or biotin (B1667282) is crucial for studying their localization, trafficking, and interactions. nih.govlifetein.com Fmoc-Lys derivatives provide a robust method for achieving this.
For fluorescent labeling , a common strategy involves incorporating an orthogonally protected lysine, such as Fmoc-Lys(Dde)-OH, into the peptide sequence during solid-phase peptide synthesis (SPPS). nih.govlifetein.com After the peptide chain is assembled, the Dde group is selectively removed, and the exposed ε-amino group is reacted with a fluorescent dye like 5-carboxyfluorescein (B1664652) (5-Fam). nih.gov This allows for the precise placement of the label within the peptide. nih.gov Alternatively, pre-functionalized building blocks like Fmoc-Lys(5-Fam)-OH can be directly incorporated during synthesis. nih.gov This approach is used to create Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays. nih.govnih.gov
Biotinylation is a widely used technique for peptide immobilization, purification, and detection. The high-affinity interaction between biotin and streptavidin is exploited in these applications. Fmoc-L-Lys(Biotin)-OH is the standard building block for directly incorporating a biotin moiety into a peptide during SPPS. sigmaaldrich.comiris-biotech.de This ensures that the biotin is attached at a specific lysine residue. lifetein.com Using derivatives with spacers between the lysine side chain and the biotin group can improve accessibility for streptavidin binding. sigmaaldrich.com
| Labeling Technique | Fmoc-Lys Derivative Example | Purpose | Methodology |
| Fluorescent Labeling | Fmoc-Lys(5-Fam)-OH | FRET assays, peptide tracking | Direct incorporation during SPPS. nih.gov |
| Fluorescent Labeling | Fmoc-Lys(Dde)-OH | Site-specific labeling | Post-synthesis labeling after selective deprotection. nih.govlifetein.com |
| Biotinylation | Fmoc-L-Lys(Biotin)-OH | Purification, immobilization, detection | Direct incorporation during SPPS. sigmaaldrich.comiris-biotech.de |
Conjugation to Nucleic Acids (DNA, PNA)
Conjugating peptides to nucleic acids like DNA or Peptide Nucleic Acids (PNA) creates hybrid molecules with combined functionalities, useful in diagnostics and therapeutics. PNA, a synthetic DNA mimic with a peptide-like backbone, offers enhanced stability and binding affinity. biosearchtech.compnabio.com
Fmoc-protected amino acids, including Fmoc-Lys(Boc)-OH, are essential for synthesizing the peptide portion of PNA-peptide conjugates using standard Fmoc/tBu solid-phase synthesis. oup.comscienceopen.com The lysine side chain can serve multiple purposes. It can be part of a cell-penetrating peptide (CPP) sequence, such as (Lys)₈, to enhance the cellular uptake of the PNA cargo. oup.com Alternatively, an orthogonally protected lysine, like Fmoc-Lys(Mmt)-OH, can be incorporated to allow for the attachment of other molecules, such as fluorescent labels, after the main PNA-peptide synthesis is complete. oup.com The synthesis of these conjugates is often performed in a single, continuous run on an automated synthesizer, combining Fmoc-protected PNA monomers and Fmoc-protected amino acids. biosearchtech.com
Incorporation of Metal-Binding Ligands
Introducing metal-binding capabilities into peptides allows for the creation of artificial metalloenzymes, catalysts, and sensors. rsc.orgresearchgate.net Fmoc-Lys(X)-OH derivatives can be functionalized with chelating agents to site-specifically incorporate metal-binding sites.
By modifying the ε-amino group of lysine with ligands such as bipyridine or hydroxyquinoline, peptides can be engineered to selectively bind metal ions like Zn(II), Cu(II), or Ni(II). rsc.orgnih.gov The synthesis involves creating an Fmoc-protected lysine building block where the side chain is already functionalized with the desired ligand. rsc.org This modified amino acid is then incorporated into a peptide sequence during SPPS. researchgate.net The resulting metallopeptides can be designed to form specific secondary structures, such as β-turns, which can influence the coordination geometry and binding affinity for the target metal ion. rsc.org These engineered peptides have potential applications in catalysis and the development of chemosensors. rsc.orgnih.gov
Peptide-Drug Conjugates and Hybrid Biomolecules
Peptide-drug conjugates (PDCs) combine the high target specificity of a peptide with the therapeutic potency of a small-molecule drug. mdpi.comnih.govresearchgate.net This strategy aims to enhance drug efficacy while minimizing off-target toxicity. mdpi.com The lysine side chain is a common and versatile site for drug attachment. unifi.it
Fmoc-Lys(X)-OH building blocks are instrumental in the synthesis of PDCs. A drug molecule can be attached to the lysine side chain via a stable linker. mdpi.com This can be achieved by incorporating an orthogonally protected lysine (e.g., Fmoc-Lys(Dde)-OH) and conjugating the drug after peptide synthesis, or by preparing a custom Fmoc-Lys(linker-drug)-OH building block for direct incorporation. lifetein.comunifi.it This approach allows for precise control over the drug-to-peptide ratio and the site of attachment. nih.gov For example, Safirinium derivatives, which are elastase inhibitors, have been conjugated to the lysine side chain to create novel bioactive peptides. unifi.it
Supramolecular Assembly and Biomaterials
Fmoc-protected amino acids, including derivatives of lysine, are well-known for their ability to self-assemble into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. beilstein-journals.orgmdpi.com This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic or electrostatic interactions involving the amino acid side chains. mdpi.commdpi.com
Fmoc-L-Lysine derivatives are particularly interesting building blocks for creating functional biomaterials. The presence of the lysine side chain offers additional opportunities for functionalization and interaction. For instance, a dipeptide-based hydrogelator, Fmoc-Lys(Fmoc)-Asp, has been shown to form entangled nanofiber networks at an exceptionally low critical gelation concentration (0.002 wt%). researchgate.net The additional Fmoc group on the lysine side chain in Fmoc-Lys(Fmoc)-OH enhances π-π stacking, while the carboxyl group provides a potential site for ionic interactions, contributing to the formation of stable hydrogel networks. mdpi.com
Low Molecular Weight Gelators (e.g., Di-Fmoc-L-Lysine)
Derivatives of Fmoc-Lysine, particularly those with an additional Fmoc group such as Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine (Di-Fmoc-L-Lysine), have garnered significant attention as Low Molecular Weight Gelators (LMWGs). nih.govresearchgate.net These small molecules, typically with a molecular weight of less than 3 kDa, can self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. nih.gov Di-Fmoc-L-Lysine is notable for its ability to act as an ambidextrous gelator, meaning it can induce gelation in both water (hydrogels) and organic solvents (organogels). nih.govresearchgate.net
The presence of the second Fmoc moiety on the lysine side chain is crucial for this enhanced gelation capability. nih.govresearchgate.net While single Fmoc-functionalized L-lysine amino acids may not form gels under similar conditions, the di-functionalized version exhibits robust gelation properties. researchgate.net This is attributed to the increased potential for non-covalent interactions that drive the self-assembly process. nih.gov The additional Fmoc group enhances hydrophobic and aromatic interactions, contributing to a more stable gel network. nih.gov
Di-Fmoc-L-Lysine has been shown to form hydrogels under various pH conditions and organogels in solvents like chloroform, dichloromethane, and methanol. researchgate.net The gelation can be triggered by different stimuli, including changes in pH or solvent composition. researchgate.netnih.govacs.org For instance, a common method involves dissolving the gelator in a good solvent like dimethyl sulfoxide (B87167) (DMSO) and then inducing self-assembly and gelation by adding a poor solvent, such as water. nih.govacs.org The resulting gels exhibit distinct fibrous morphologies and high thermal stability, often remaining stable at temperatures approaching 100°C. researchgate.net
The properties of these gels, such as their mechanical strength and stability, are influenced by factors like the gelator concentration and the specific solvent system used. nih.govacs.org Rheological studies confirm the formation of true gels, characterized by a storage modulus (G′) that is significantly higher than the loss modulus (G″). nih.govjlu.edu.cn
| Property | Description | Example Conditions | References |
|---|---|---|---|
| Gelator Type | Low Molecular Weight Gelator (LMWG) | - | nih.govresearchgate.net |
| Ambidextrous Gelation | Forms both hydrogels and organogels | Hydrogels (pH 6.0, 7.4, 10.8), Organogels (CHCl3, CH2Cl2, CH3OH) | nih.govresearchgate.net |
| Minimum Gelation Concentration (MGC) | The lowest concentration at which a gel is formed | As low as 0.1 wt% for hydrogels | researchgate.net |
| Thermal Stability | Resistant to melting upon heating | Stable up to ~100°C | researchgate.net |
| Stimuli-Responsiveness | Gelation can be triggered by external factors | pH change, solvent-triggered (e.g., DMSO/water) | researchgate.netnih.govacs.org |
Mechanisms of Self-Assembly (π–π Stacking, Hydrogen Bonding)
The self-assembly of Fmoc-lysine derivatives into supramolecular gel networks is driven by a combination of non-covalent interactions. researchgate.netnih.gov The primary forces responsible for the organization of these molecules into higher-ordered fibrillar structures are π–π stacking and hydrogen bonding. researchgate.netnih.govsemanticscholar.org
π–π Stacking: The fluorenyl groups of the Fmoc moiety are large, hydrophobic, and aromatic, making them ideal for π–π stacking interactions. nih.govresearchgate.net These interactions occur between the electron-rich π-systems of adjacent fluorenyl rings. researchgate.net In Di-Fmoc-L-Lysine, the presence of two Fmoc groups per molecule significantly enhances the potential for these aromatic interactions, which are a key driving force for the initial aggregation and subsequent fibril formation. nih.govacs.org Spectroscopic analyses, such as fluorescence spectroscopy, confirm the existence of π–π stacking within the gel structures. jlu.edu.cnresearchgate.net The formation of excimers or red-shifted emission peaks in the fluorescence spectra of the gels compared to the monomeric solution is indicative of the close packing of fluorenyl groups. jlu.edu.cnresearchgate.net Computational studies suggest that parallel and near-parallel stacking configurations are favored to maximize these interactions. acs.org
Hydrogen Bonding: Hydrogen bonding plays a critical and stabilizing role in the formation and maintenance of the gel network. researchgate.netrsc.org The Di-Fmoc-L-Lysine molecule contains multiple hydrogen bond donor and acceptor sites, including the carboxylic acid group and the amide linkages. nih.govacs.org These groups participate in the formation of intermolecular hydrogen bonds, which connect the self-assembled molecules and contribute to the elongation and cross-linking of the fibers that constitute the 3D gel network. nih.govsemanticscholar.org Fourier-transform infrared (FTIR) spectroscopy is a key technique used to probe these interactions, where shifts in the vibrational frequencies of the C=O and N-H groups provide evidence for the formation of hydrogen bonds within the self-assembled structure. nih.govsemanticscholar.org The combination of directional hydrogen bonding and extensive π–π stacking leads to the formation of stable, ordered structures like β-sheets, which then intertwine to form the nanofibers of the hydrogel. deakin.edu.aumdpi.com
The interplay between these two primary forces—hydrophobic/π-π interactions driving the initial collapse and aggregation, and hydrogen bonding providing specificity and stability—is essential for the hierarchical self-assembly of Di-Fmoc-L-Lysine from individual molecules into nanofibers and ultimately into a macroscopic, self-supporting gel. acs.orgmdpi.com
Co-Assembly Systems
The properties of gels formed from Fmoc-lysine derivatives can be further tuned and enhanced through co-assembly. nih.gov This strategy involves mixing two or more different LMWGs to form a single, hybrid supramolecular system. nih.govnih.gov The co-assembly of Di-Fmoc-L-Lysine with other Fmoc-amino acids or short peptides has been shown to produce gels with improved morphological, rheological, and structural characteristics compared to the single-component gels. nih.gov
For example, Di-Fmoc-L-Lysine has been successfully co-assembled with Fmoc-serine, Fmoc-glutamic acid, and the tripeptide Fmoc-Gly-Gly-Gly. nih.gov The introduction of a co-partner can induce more extensive cross-linking and create more stable structures. nih.gov The interactions between the different components are generated by complementary chemical groups, allowing for a range of possible assemblies. nih.gov Studies have shown that the volumetric or gravimetric ratio between the components significantly influences the stability and final strength of the resulting hydrogel. nih.govnih.gov
In a co-assembly system of FMOC–Lys–FMOC–OH and FMOC–Trp–OH, stable, transparent, solid-like gels were formed. nih.gov Characterization of these co-assembled systems using techniques such as FTIR, Dynamic Light Scattering (DLS), and rheology confirmed the formation of intermolecular interactions between the co-partners and their organization into a supramolecular structure. nih.govnih.gov For instance, rheological data for co-assembled gels consistently show the storage modulus (G′) to be greater than the loss modulus (G″), confirming the formation of a stable gel-like network. nih.gov Spectroscopic methods like circular dichroism have suggested that co-assembly can lead to highly organized structures, potentially with a helical twist arrangement. nih.gov
The ability to create co-assembly systems opens up possibilities for designing new soft materials with tailored properties by rationally selecting the building blocks to combine with Fmoc-lysine derivatives. nih.govnih.gov
| Co-partner | System Ratio (Ex.) | Observed Outcome | Characterization Techniques | References |
|---|---|---|---|---|
| Fmoc-Serine | 5:1 (Di-Fmoc-Lys : Fmoc-Ser) | Formation of a stable hydrogel with improved characteristics. | DLS, FT-IR, SEM, Fluorescence, Rheology | nih.gov |
| Fmoc-Glutamic Acid | 5:1 (Di-Fmoc-Lys : Fmoc-Glu) | Resulted in the best rheological characteristics among tested systems. | DLS, FT-IR, SEM, Fluorescence, Rheology | nih.gov |
| Fmoc-Gly-Gly-Gly | 5:1 (Di-Fmoc-Lys : Fmoc-GGG) | Formation of a stable co-assembled hydrogel. | DLS, FT-IR, SEM, Fluorescence, Rheology | nih.gov |
| FMOC-Tryptophan-OH | 1:1, 1:3, 3:1 (volumetric ratios) | Formation of stable, transparent gels with solid-like behavior. | FT-IR, DLS, Rheology, CD Spectroscopy | nih.govmdpi.com |
Analytical and Characterization Techniques for Fmoc Lys X Oh Derivatives and Derived Peptides
Chromatographic Methods (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is an indispensable tool for the analysis and purification of Fmoc-Lys(X)-OH derivatives and their corresponding peptides. nih.govphenomenex.com This technique separates molecules based on their hydrophobicity, allowing for the assessment of purity and the isolation of the target compound from a complex mixture of reagents and by-products. phenomenex.comnih.gov
The choice of stationary phase, typically C8 or C18 columns, and mobile phase composition is critical for achieving optimal separation. nih.gov Mobile phases commonly consist of a mixture of water and an organic solvent like acetonitrile, with acidic additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.comwindows.net Gradient elution, where the concentration of the organic solvent is increased over time, is frequently used to separate components with a wide range of hydrophobicities. nih.govmdpi.com
For Fmoc-protected amino acids, including Fmoc-Lys(Boc)-OH, RP-HPLC is used to determine chemical and enantiomeric purity. phenomenex.comwindows.net The enantiomeric purity is crucial as the use of chirally impure building blocks will lead to the formation of undesirable diastereomeric peptides. phenomenex.com Chiral HPLC, utilizing polysaccharide-based chiral stationary phases, can effectively separate the L- and D-enantiomers of Fmoc-amino acids, often achieving baseline resolution in under 25 minutes. windows.net
In peptide analysis, RP-HPLC is used to monitor the progress of the synthesis, assess the purity of the crude peptide after cleavage from the solid support, and to purify the final product. thermofisher.comrsc.org The retention time of a peptide in RP-HPLC is influenced by its amino acid composition and sequence. nih.gov The presence of protecting groups also significantly affects retention, a property that can be exploited to monitor deprotection steps. thermofisher.com
Below is a table summarizing typical RP-HPLC conditions used for the analysis of Fmoc-amino acids and peptides.
| Analyte | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection Wavelength | Reference |
| Fmoc-amino acids | C8 or C18 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | Linear gradient (e.g., 30-100% B) | 1.0 mL/min | 210 nm | nih.gov |
| Fmoc-Ile stereoisomers | C8 and C18 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | 1% acetonitrile/min | 1.0 mL/min | 210 nm | nih.gov |
| Fmoc-N-Me-AA-OH | C18 XBridge BEH 130 | Water with 0.045% TFA | Acetonitrile with 0.036% TFA | 30-100% or 50-100% B in 8 min | 1.0 mL/min | 220 nm | mdpi.com |
| Peptides | C8 or C18 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | Linear gradient (e.g., 5-95% B) | 0.5 - 1.0 mL/min | 214 nm, 220 nm | nih.govrsc.org |
Spectroscopic Characterization (NMR, UV-Vis, CD)
Spectroscopic techniques provide invaluable information about the structure and concentration of Fmoc-Lys(X)-OH derivatives and the peptides they form.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Fmoc-protected amino acids and peptides. nih.govrsc.org Both ¹H and ¹³C NMR spectra are used to confirm the identity and purity of these compounds by providing detailed information about the chemical environment of each atom. For instance, NMR can verify the successful attachment of the Fmoc group and any side-chain protecting groups. rsc.org
UV-Vis Spectroscopy is routinely employed in solid-phase peptide synthesis (SPPS) for quantitative monitoring. The fluorenyl group of the Fmoc protecting group has a strong UV absorbance, which is exploited to monitor the deprotection steps. tec5usa.com The amount of Fmoc group cleaved from the resin-bound peptide can be quantified by measuring the absorbance of the piperidine (B6355638) wash solution at around 300-302 nm. rsc.orgscielo.org.mx This allows for the calculation of the resin loading capacity and for monitoring the efficiency of each coupling cycle in real-time. rsc.orgrsc.org The molar extinction coefficient of the Fmoc-piperidine adduct is a key parameter in these calculations. rsc.org
Circular Dichroism (CD) spectroscopy is a critical technique for studying the secondary structure of peptides in solution. mdpi.comnih.gov Peptides containing lysine (B10760008) derivatives can adopt various conformations, such as α-helices and β-sheets, which are essential for their biological function. mdpi.com CD spectra in the far-UV region (typically 190-250 nm) provide characteristic signals for different secondary structures. For example, α-helical structures show distinct negative bands around 208 and 222 nm. mdpi.comnih.gov The introduction of D-amino acids, including D-lysine, can disrupt the secondary structure, and CD spectroscopy is used to quantify this effect. mdpi.comnih.gov The conformational stability of peptides can also be assessed by performing CD measurements under various conditions such as different temperatures and in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or liposomes. mdpi.comnih.govsubr.edu
The table below provides an overview of the application of these spectroscopic techniques.
| Technique | Application | Key Information Obtained | Typical Wavelengths/Parameters | Reference |
| NMR | Structural elucidation of Fmoc-amino acids and peptides. | Atomic connectivity, purity, confirmation of protecting groups. | ¹H and ¹³C spectra. | nih.govrsc.org |
| UV-Vis | Monitoring Fmoc deprotection in SPPS. | Resin loading, coupling efficiency. | ~300-302 nm for Fmoc-piperidine adduct. | rsc.orgscielo.org.mx |
| CD | Analysis of peptide secondary structure. | α-helix, β-sheet content, conformational stability. | Far-UV region (190-250 nm). | mdpi.comnih.gov |
Mass Spectrometry (ESI-QToF-MS)
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QToF-MS) is a high-resolution mass spectrometry technique that is essential for the characterization of Fmoc-Lys(X)-OH derivatives and peptides. rsc.orgnih.gov It provides highly accurate mass measurements, which are used to confirm the molecular weight of the synthesized compounds and to identify impurities. rsc.orgdb-thueringen.de
For peptides, ESI-MS can confirm the correct sequence by comparing the experimentally determined mass with the theoretical mass. rsc.org The high resolution of QToF analyzers allows for the differentiation of compounds with very similar masses. In combination with liquid chromatography (LC-MS), it is a powerful tool for analyzing complex mixtures, such as the crude peptide product after cleavage from the resin. rsc.org
Tandem mass spectrometry (MS/MS) is used for peptide sequencing. In this technique, a specific peptide ion is selected, fragmented through collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured. researchgate.net The fragmentation pattern, typically a series of b- and y-ions, allows for the determination of the amino acid sequence. acs.org The presence of modified lysine residues can also be confirmed and located within the peptide chain using this method. nih.govnih.gov
The table below summarizes the use of ESI-QToF-MS in peptide analysis.
| Analysis Type | Information Obtained | Key Features | Reference |
| Intact Mass Analysis | Confirms molecular weight of the peptide. | High accuracy and resolution. | rsc.orgdb-thueringen.de |
| LC-MS | Purity assessment and identification of by-products. | Separation of complex mixtures prior to MS analysis. | rsc.org |
| MS/MS (CID) | Peptide sequencing and localization of modifications. | Fragmentation of peptide backbone to reveal sequence. | researchgate.netacs.org |
Monitoring of On-Resin Reactions and Cleavage Processes
Effective monitoring of reactions on the solid support is crucial for the successful synthesis of peptides. Several methods are employed to track the progress of coupling and cleavage reactions.
As mentioned previously, UV-Vis spectroscopy is a primary method for monitoring the removal of the Fmoc group during each deprotection step. tec5usa.comrsc.org The absorbance of the cleaved Fmoc-piperidine adduct provides a quantitative measure of the reaction's completion. rsc.org In flow-based peptide synthesis, in-line UV-Vis monitoring can also provide information about peptide aggregation, which is indicated by a broadening of the deprotection peak. rsc.org
Qualitative colorimetric tests, such as the ninhydrin (B49086) (Kaiser) test , are also used to monitor the completion of the coupling reaction. rsc.orgthermofisher.com The ninhydrin reagent reacts with free primary amines on the resin to produce a characteristic dark blue color. A negative ninhydrin test (i.e., the resin beads remain colorless or slightly yellow) indicates that the coupling reaction has gone to completion. thermofisher.com However, this test is not suitable for N-substituted amino acids like proline.
Monitoring the cleavage of the peptide from the resin and the removal of side-chain protecting groups is typically performed by taking small aliquots of the cleavage mixture at different time points and analyzing them by RP-HPLC . thermofisher.com This allows for the optimization of the cleavage time to maximize the yield of the desired fully deprotected peptide while minimizing degradation or side reactions. thermofisher.com The disappearance of peaks corresponding to protected or partially protected peptides and the appearance of the final product peak are monitored. thermofisher.com
The table below outlines the common methods for monitoring on-resin reactions.
| Monitoring Method | Reaction Step | Principle | Indication of Completion | Reference |
| UV-Vis Spectroscopy | Fmoc deprotection | Quantitative measurement of cleaved Fmoc-piperidine adduct. | Plateau of UV absorbance signal. | rsc.orgrsc.org |
| Ninhydrin Test | Amino acid coupling | Colorimetric reaction with free primary amines. | Absence of blue color on resin beads. | rsc.orgthermofisher.com |
| RP-HPLC | Cleavage and deprotection | Separation and detection of protected and deprotected peptide species. | Disappearance of protected species and maximization of the final product peak. | thermofisher.com |
Computational and Theoretical Investigations of Fmoc Lys X Oh Systems
Molecular Dynamics (MD) Simulations of Self-Assembly
Molecular dynamics (MD) simulations are a cornerstone for investigating the spontaneous organization of molecules into larger, ordered structures. In the context of Fmoc-protected lysine (B10760008) derivatives, MD simulations have been employed to map out the complex pathways of self-assembly into supramolecular structures like nanofibers and hydrogels.
For instance, coarse-grained MD (CG-MD) simulations, which simplify molecular representations to study longer timescale phenomena, have been used to probe the self-assembly of related di-Fmoc dipeptide systems like Fmoc-Lys(Fmoc)-Asp. These simulations have revealed unusual, multi-step assembly processes. researchgate.net One such study detailed a pathway beginning with the formation of a hydrophobic core driven by the Fmoc and lysine groups, followed by further aggregation into larger structures. researchgate.net The simulations can track the time evolution of the solvent-accessible surface area (SASA) for different parts of the molecule, showing how hydrophobic regions, such as the Fmoc groups, become buried as aggregation proceeds. researchgate.net
These computational models illustrate how initial molecular associations can lead to the formation of dendrimer-like structures which then interact and merge to form the dense fibrillar networks observed experimentally in Fmoc-Lys(Fmoc)-OH systems. nih.gov By analyzing the trajectories and interactions over time, MD simulations provide a dynamic picture of how non-covalent interactions guide the hierarchical growth from individual molecules to macroscopic gels. researchgate.netplos.org
Density Functional Theory (DFT) Calculations for Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and the nature of the non-covalent interactions that drive self-assembly. For di-Fmoc-L-lysine, DFT calculations have been crucial in identifying the primary forces and preferred structural arrangements. acs.orgnih.gov
The self-assembly process is complex due to the presence of two large aromatic Fmoc groups, which can interact via π-π stacking, and multiple hydrogen bond donor and acceptor sites. nih.govacs.org DFT calculations have shown that specific configurations, such as parallel and helical arrangements, are the most favorable structural motifs for dimers of di-Fmoc-L-lysine. acs.orgnih.govnih.gov These motifs are believed to be the foundational elements that lead to the formation of larger fibrous structures. nih.govacs.org
| Interaction Type | Description | Key Finding from DFT | Reference |
|---|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between the aromatic fluorenyl (Fmoc) rings. | Drives the initial association of molecules. Parallel and antiparallel stacking configurations are possible. | acs.org |
| Hydrogen Bonding | Interaction involving hydrogen atoms and electronegative atoms (O, N) in the carboxyl and amide groups. | Contributes significantly to the stability of the self-assembled structure. The molecule has multiple donor and acceptor sites. | nih.govacs.org |
| Dimer Configuration | The relative orientation of two interacting di-Fmoc-L-lysine molecules. | DFT calculations identified parallel and helical structures as the preferred, most stable motifs for dimers. | nih.govnih.gov |
Prediction of Gelation Properties and Cohesive Energy Density
Computational methods are increasingly used to predict the gelation potential of low-molecular-weight gelators (LMWGs), saving significant experimental effort. A key challenge is predicting how a molecule will behave in different solvents. nih.gov
For di-Fmoc-L-lysine, a computational approach using DFT to approximate the cohesive energy density (CED) has proven effective. acs.orgnih.govnih.gov The principle relies on the idea that gelation is favored when the cohesive energy of the gelator-gelator interactions is slightly greater than the gelator-solvent interactions. By calculating the interaction energies, it is possible to predict solubility trends. acs.org
Research has demonstrated that this DFT-based approach successfully captures the experimental solubility and gelation behavior of di-Fmoc-L-lysine in various organic solvent-water mixtures. acs.orgnih.govacs.org The computational strategy involves calculating the binding energy of different organic solvents at specific sites on the gelator molecule. acs.orgnih.gov The resulting solubility trend predicted by the computations correlates well with experimental observations, where gelation is triggered by the addition of a poor solvent (like water) to a solution of the gelator in a good solvent (like DMSO). acs.org This synergy between computation and experiment provides a more rational approach to understanding and designing new gel systems. nih.govnih.gov
| Computational Method | Parameter Calculated | Application | Correlation with Experiment | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Approximate Cohesive Energy Density (CED) | To predict the solubility trend of di-Fmoc-L-lysine in different organic solvents. | The calculated solubility trend successfully correlated with the observed experimental gelation behavior. | acs.orgnih.gov |
| DFT | Solvent Binding Energy | To determine the interaction strength between the gelator molecule and various organic solvents. | Helps rationalize why certain solvents promote dissolution while their mixture with water triggers gelation. | acs.org |
Molecular Modeling for Ligand Binding and Conformation
While di-Fmoc-L-lysine is primarily studied for its self-assembly properties, Fmoc-protected lysine derivatives are also integral components in the synthesis of peptides designed for specific biological recognition tasks. nih.govarizona.edu Molecular modeling techniques, including molecular docking and MD simulations, are essential for understanding how these resulting peptide ligands bind to their protein targets and what conformational changes occur upon binding. plos.org
For example, Fmoc-Lys(N₃)-OH can be incorporated into a peptide sequence to create a ligand. nih.gov The conformational dynamics and binding affinity of this ligand to its target, such as the Epidermal Growth Factor Receptor (EGFR), can then be investigated. nih.gov Molecular dynamics simulations of such peptide-protein complexes can reveal differences in conformational dynamics upon ligand binding, such as changes in the pore size of a protein channel or the loosening of interactions between protein domains. plos.org
These simulations can also elucidate the specific residues involved in the protein-ligand interaction and track their stability over time. plos.org In studies of class B G-protein-coupled receptors (GPCRs), MD simulations of the receptor bound to peptide agonists and antagonists have helped to generate atomistic models. elifesciences.org These models show that agonists and antagonists can induce different conformations in the receptor's transmembrane domain, providing insight into the mechanism of receptor activation. elifesciences.org
| System Studied | Modeling Technique | Key Insight | Reference |
|---|---|---|---|
| Peptide Ligands and EGFR | Molecular Docking | Investigated the binding ability of cyclic peptides containing a lysine derivative to the EGFR target. | nih.gov |
| Prolyl Oligopeptidase (POP) with Ligands | Molecular Docking & MD Simulations | Revealed differences in ligand binding affinities and conformational dynamics (e.g., β-propeller pore size) between POPs from different species. | plos.org |
| CRF1R (a GPCR) with Peptide Ligands | Molecular Dynamics Simulations | Generated atomistic models showing that agonists and antagonists stabilize distinct receptor conformations. | elifesciences.org |
Emerging Research Directions and Future Perspectives
High-Throughput Synthesis of Modified Peptide Libraries
The ability to rapidly synthesize and screen large collections of peptides is a powerful engine for discovery in materials science, chemical biology, and drug development. nih.gov Orthogonally protected lysine (B10760008) building blocks are instrumental in the high-throughput synthesis of modified peptide libraries, particularly those incorporating post-translational modifications (PTMs). digitellinc.comjpt.com
PTMs are crucial for regulating protein function, and synthesizing peptide libraries with specific PTM patterns is essential for deciphering their biological roles. digitellinc.comjpt.com However, introducing multiple modifications using conventional SPPS can be challenging and time-consuming. digitellinc.com Advanced strategies leveraging Fmoc-Lys(PG)-OH are overcoming these hurdles. For instance, a "one-bead-one-compound" approach allows for the creation of vast combinatorial libraries where each bead carries a unique peptide sequence. nih.gov By incorporating an orthogonally protected lysine, a secondary layer of diversity can be introduced by modifying the lysine side chain after the primary sequence has been assembled.
Recent advancements in automation, particularly flow-based peptide synthesis, have dramatically accelerated the production of PTM-peptide libraries. rsc.org This technology enables the rapid and efficient synthesis of long and complex peptides, including those with multiple phosphorylation or methylation sites, in a fraction of the time required by traditional batch methods. rsc.org For example, this approach has been used to rapidly generate a library of modified analogues of the MYC transactivation domain to study how different PTM patterns affect its interaction with binding partners. rsc.org The use of Fmoc-Lys(Boc)-OH and other derivatives in these automated platforms is key to building libraries of peptides with precisely placed modifications, such as acetylation, glycosylation, or ubiquitination, thereby facilitating the systematic study of PTM crosstalk and its functional consequences. acs.orgrsc.org
Advancements in Peptide-Based Drug Discovery and Diagnostics
The progress in synthetic peptide chemistry, heavily reliant on versatile building blocks like Fmoc-Lys(PG)-OH, is fueling significant advancements in peptide-based drug discovery and diagnostics. chemimpex.commdpi.com Peptides offer high target specificity and potency, but their therapeutic potential has historically been limited by poor stability and bioavailability. mdpi.commdpi.com The ability to precisely modify peptide structures is overcoming these limitations.
In drug discovery, lysine modification is a key strategy for:
Improving Pharmacokinetics : The ε-amino group of lysine is a common site for PEGylation or lipidation, which can increase the peptide's half-life in circulation. Orthogonal protection allows this modification to be performed at a specific site to avoid disrupting the peptide's binding interface.
Developing Novel Inhibitors : Lysine derivatives have been identified as potent inhibitors of enzymes like HIV protease. nih.gov Furthermore, the synthesis of complex cyclic peptides, often bridged via lysine side chains, has yielded potent inhibitors for challenging targets such as lysine-specific demethylase 1 (LSD1), which is overexpressed in many cancers. nih.gov
Targeting Epigenetics : There is growing interest in developing peptide-based inhibitors that target the "readers" of histone modifications, which are often difficult to address with small molecules. nih.gov Synthesizing peptides that mimic histone tails with specific lysine modifications (e.g., acetylation, methylation) is crucial for developing such therapeutics. nih.gov
In diagnostics, modified peptides are being developed as highly specific biomarkers and detection agents. chemimpex.com For example, peptides containing fluorescent or radioactive labels attached via a lysine side chain can be used as imaging agents to detect tumors or other disease sites that express a specific receptor. beilstein-journals.org The ability to synthesize ligand-targeted conjugates, where a targeting peptide, a linker, and a diagnostic tag are assembled in a continuous process, showcases the power of using differentially protected lysine derivatives like Fmoc-Lys-(Tfa)-OH. beilstein-journals.orgnih.gov These advancements are paving the way for more precise and effective diagnostic tools and personalized medicines. mdpi.comfrontiersin.org
Q & A
Basic Research Questions
Q. What is the role of Fmoc and Boc protecting groups in Fmoc-Lys(Boc)-OH during peptide synthesis?
- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of lysine during solid-phase peptide synthesis (SPPS), allowing sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The Boc (tert-butoxycarbonyl) group protects the ε-amino side chain, which is selectively removed under acidic conditions (e.g., 95% TFA) post-synthesis. This orthogonal protection ensures controlled peptide chain elongation and side-chain modification .
Q. How do researchers handle solubility challenges of Fmoc-Lys(N)-OH derivatives in SPPS?
- Methodological Answer : Solubility issues arise due to hydrophobic substituents (e.g., acyl chains). Strategies include:
- Using polar aprotic solvents (e.g., DMF or NMP) with additives like HOBt or Oxyma to improve coupling efficiency.
- Optimizing resin swelling by pre-treating with DCM or DMF.
- Employing elevated temperatures (microwave-assisted synthesis) for difficult couplings .
Advanced Research Questions
Q. How do Nε-substituents (e.g., octanoyl, decanoyl) on this compound influence the bioactivity of peptide analogues?
- Methodological Answer :
- Experimental Design : Synthesize peptide analogues with varying acyl chain lengths (e.g., octanoyl vs. stearoyl) using this compound derivatives.
- Structure-Activity Analysis : Test in vitro/in vivo models (e.g., anticonvulsant assays) to correlate chain length with efficacy. For example, longer chains (lauroyl, myristoyl) may enhance membrane permeability but reduce solubility .
- Data Contradiction Resolution : Conflicting results (e.g., activity vs. toxicity) require iterative redesign, incorporating PEGylated or polar substituents (e.g., MPEG₄) to balance hydrophobicity .
Q. What strategies enable orthogonal deprotection of Alloc and Boc groups in this compound derivatives for branched peptide synthesis?
- Methodological Answer :
- Orthogonal Protection : Use Fmoc-Lys(Alloc)-OH, where Alloc (allyloxycarbonyl) is selectively removed via Pd(0)-catalyzed deallylation (e.g., Pd(PPh₃)₄/CH₂Cl₂/AcOH/NMM) without disturbing Fmoc/Boc groups.
- Case Study : After Alloc removal, introduce secondary modifications (e.g., biotinylation) at the ε-amino group, followed by Boc deprotection for further functionalization .
Q. How can researchers validate coupling efficiency and resin loading of Fmoc-Lys(Boc)-OH in SPPS?
- Methodological Answer :
- Resin Loading Calculation : Measure weight difference after coupling Fmoc-Lys(Boc)-OH to trityl chloride resin (e.g., TCP resin). Example: 1.5 eq lysine derivative + DIPEA in DCM, followed by capping with methanol .
- Coupling Validation : Use ninhydrin or chloranil tests to detect free amines. For automated synthesis, monitor UV absorbance (301 nm) during Fmoc deprotection .
Q. What experimental approaches resolve conflicting data on side-chain reactivity in this compound derivatives?
- Methodological Answer :
- Side Reaction Mitigation : For Fmoc-Lys(Boc)-OH, incomplete Boc removal may occur due to steric hindrance. Optimize TFA cleavage cocktails (e.g., TFA:H2O:TIPS 95:2.5:2.5) and extend cleavage time.
- Analytical Validation : Use LC-MS to confirm side-chain integrity and MALDI-TOF for peptide mass verification .
Key Notes for Experimental Design
- Orthogonal Protection : Prioritize Alloc over Boc for sequential modifications requiring acid-stable groups .
- Solubility Optimization : For hydrophobic derivatives (e.g., stearoyl), use DMSO co-solvents or backbone PEGylation .
- Safety Protocols : Follow GHS guidelines for handling Fmoc derivatives (e.g., PPE, ventilation) to mitigate inhalation/contact risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
